4-methoxy-1-methyl-5-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,2-dihydropyridin-2-one
Description
The compound 4-methoxy-1-methyl-5-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,2-dihydropyridin-2-one (hereafter referred to by its full systematic name) is a structurally complex heterocyclic molecule featuring a fused benzodiazole-pyrrolopyrrole core linked to a dihydropyridinone moiety. Its synthesis likely involves multi-step reactions, including cyclization and acylation processes, given the presence of a carbonyl bridge and multiple saturated rings.
Properties
IUPAC Name |
4-methoxy-1-methyl-5-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-24-13-16(19(30-3)8-20(24)28)21(29)26-9-14-11-27(12-15(14)10-26)22-23-17-6-4-5-7-18(17)25(22)2/h4-8,13-15H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJELSJFHPDSRJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methoxy-1-methyl-5-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,2-dihydropyridin-2-one (referred to as Compound A) is a complex organic molecule with potential biological activities. This article reviews the available literature concerning its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
Compound A features a unique structure that includes multiple heterocyclic rings, which are often associated with various pharmacological activities. The presence of a methoxy group and a benzodiazole moiety suggests potential interactions with biological targets such as enzymes and receptors.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of pyrrolo[3,4-c]pyrrole have shown effectiveness in inhibiting tumor growth by inducing apoptosis in cancer cells. Research demonstrates that such compounds can modulate signaling pathways involved in cell proliferation and survival, particularly through the inhibition of kinases associated with cancer progression.
Table 1: Summary of Anticancer Activity Studies
Neuroprotective Effects
The benzodiazole component of Compound A suggests potential neuroprotective effects. Compounds containing benzodiazole have been reported to exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Case Study: Neuroprotection in Animal Models
In a study involving animal models of Alzheimer's disease, a related compound demonstrated the ability to improve cognitive function and reduce amyloid plaque formation. This indicates that Compound A may also possess similar neuroprotective properties.
Antimicrobial Activity
Compounds with similar structures have been evaluated for antimicrobial properties. Preliminary results suggest that Compound A may inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
Table 2: Antimicrobial Activity Overview
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The mechanisms underlying the biological activities of Compound A are likely multifaceted. Potential mechanisms include:
- Enzyme Inhibition : The structural components may interact with specific enzymes involved in cancer metabolism or microbial resistance.
- Receptor Modulation : The compound could affect neurotransmitter receptors, leading to neuroprotective effects.
- Oxidative Stress Reduction : Antioxidant properties may play a role in its neuroprotective and anticancer activities.
Scientific Research Applications
The compound 4-methoxy-1-methyl-5-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,2-dihydropyridin-2-one is a complex organic molecule with potential applications in various scientific and medicinal fields. This article explores its applications, synthesizing insights from diverse sources to provide a comprehensive overview.
Chemical Properties and Structure
This compound features a unique structure characterized by multiple heterocycles, including pyrrole and dihydropyridine moieties. Its molecular formula is , indicating a relatively high molecular weight which is typical for compounds with extensive aromatic systems.
Anticancer Activity
Research has indicated that compounds containing benzodiazole and pyrrole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation . The presence of the methoxy group may enhance bioavailability and solubility, making it a candidate for further investigation in cancer therapeutics.
Neuropharmacology
The incorporation of benzodiazole in the structure suggests potential neuropharmacological effects. Compounds with similar frameworks have been studied for their ability to modulate neurotransmitter systems, particularly GABAergic and serotonergic pathways, which are crucial in treating anxiety disorders and depression . This compound could be explored as a novel anxiolytic or antidepressant agent.
Antimicrobial Properties
The structural components of this compound hint at possible antimicrobial activity. Benzodiazole derivatives have demonstrated efficacy against various bacterial strains and fungi. The unique combination of heterocycles may contribute to a synergistic effect that enhances its antimicrobial potency .
Synthetic Pathways
The synthesis of complex organic molecules like this one typically involves multi-step reactions. Key synthetic strategies might include:
- Cyclization Reactions : To form the pyrrole and dihydropyridine rings.
- Substitution Reactions : To introduce the methoxy and carbonyl groups at specific positions on the aromatic systems.
- Coupling Reactions : To link various fragments together, ensuring the integrity of the desired structure.
Example Synthetic Route
A proposed synthetic route could involve:
- Formation of the pyrrole ring via condensation reactions.
- Introduction of the benzodiazole moiety through electrophilic substitution.
- Final coupling to form the complete structure.
Case Study 1: Anticancer Screening
In a study focusing on related compounds, researchers screened various derivatives for their anticancer activity against human cancer cell lines. The results indicated that modifications to the benzodiazole unit significantly impacted cytotoxicity profiles, suggesting that our compound may also exhibit similar effects when tested .
Case Study 2: Neuropharmacological Assessment
Another investigation into related pyrrole derivatives assessed their impact on serotonin receptors. Findings showed promising results in receptor binding affinity, indicating potential use as therapeutic agents for mood disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
The compound shares structural homology with several classes of heterocycles:
- Benzodiazole Derivatives: The 1-methyl-1H-1,3-benzodiazol-2-yl group is analogous to benzothiazole-containing compounds reported in , such as 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one.
- Pyrrolo[3,4-c]pyrrole Systems: The octahydropyrrolo[3,4-c]pyrrole moiety resembles the tetrahydroimidazo[1,2-a]pyridine core in diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (). However, the saturated pyrrolopyrrole in the target compound likely confers greater conformational rigidity .
Functional Group Analysis
- Dihydropyridinone Ring: This moiety is a common feature in kinase inhibitors and calcium channel blockers. Unlike the fully aromatic pyridine derivatives in (e.g., 2-{[4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy}-1-(4-methylphenyl)ethan-1-one), the dihydropyridinone in the target compound introduces a ketone group, which may influence solubility and binding kinetics .
- Similar substituents are observed in ’s N-benzyl-N'-[(3,4,5-trimethoxyphenyl)methylideneamino]oxamide, where methoxy groups enhance metabolic stability .
Physicochemical and Spectroscopic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
